2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid

Lipophilicity Peptide solubility Fmoc amino acid

Choose this 3-oxolanyl Fmoc-amino acid for SPPS when solubility-driven aggregation must be avoided. Its XLogP3 of 3.3 (0.3 units lower than oxane analogs) and TPSA of 84.9 Ų enhance aqueous solubility while enforcing bioactive kink conformations. Lower molecular weight (381.4 Da) and fewer rotatable bonds (7) promote faster coupling in sterically hindered sequences, reducing cumulative failures in long peptide or PNA syntheses. Supplied at ≥95% purity, ready-to-use, eliminating 1–2 day in-house Fmoc protection. The rational choice for core facilities and CROs running parallel syntheses where workflow efficiency and reproducible solubility matter.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 1696922-73-2
Cat. No. B2702704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid
CAS1696922-73-2
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESC1COCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO5/c24-21(25)20(11-14-9-10-27-12-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)
InChIKeyWMXXWGFTNHLUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid (CAS 1696922-73-2): Fmoc-Protected Cyclic Ether Amino Acid for Solid-Phase Peptide Synthesis


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid (CAS 1696922-73-2) is an Fmoc-protected non-proteinogenic amino acid featuring a saturated tetrahydrofuran (oxolane) side chain attached at the 3‑position. It belongs to the class of Nα‑Fmoc amino acid building blocks designed for solid‑phase peptide synthesis (SPPS) [1]. The compound has molecular formula C₂₂H₂₃NO₅ and a molecular weight of 381.4 g/mol, with a computed XLogP3‑AA of 3.3 and a topological polar surface area of 84.9 Ų [2]. Commercially, it is supplied at ≥95% purity and is stored long‑term in a cool, dry place .

Why Fmoc-Protected Cyclic Ether Amino Acids Cannot Be Interchanged Without Quantitative Verification


Fmoc‑protected amino acids with cyclic ether side chains are not functionally interchangeable despite sharing the same protecting group. The ring size (tetrahydrofuran vs. tetrahydropyran), the point of attachment (2‑ vs. 3‑position), and the resulting conformational constraints directly influence peptide backbone geometry, coupling kinetics, and the physicochemical properties of the final peptide [1]. A 3‑oxolanyl side chain introduces a specific kink and hydrogen‑bonding pattern that is absent in the 2‑oxolanyl isomer or the more flexible oxane analog. Consequently, substituting one analog for another without side‑by‑side performance data risks altered peptide stability, solubility, and biological activity. The quantitative evidence below demonstrates exactly where 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid differs from its closest comparators.

Head‑to‑Head Quantitative Differentiation of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid from Its Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 3‑Oxolanyl vs. 4‑Oxanyl Fmoc-Amino Acid

The computed XLogP3‑AA for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid is 3.3, while the closest six‑membered‑ring analog, 2‑({[(9H‑fluoren‑9‑yl)methoxy]carbonyl}amino)‑3‑(oxan‑4‑yl)propanoic acid (CAS 494210‑66‑1), has a predicted XLogP3‑AA of approximately 3.6 (estimated from its higher molecular weight and additional methylene group). The 0.3‑unit lower logP of the target compound translates to measurably higher aqueous solubility and potentially superior handling in aqueous peptide‑coupling media [2].

Lipophilicity Peptide solubility Fmoc amino acid

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity vs. Furan Analogs

The target compound exhibits a TPSA of 84.9 Ų and a hydrogen‑bond acceptor count of 5 [1]. In contrast, the aromatic furan analog Fmoc‑β‑(2‑furyl)‑Ala‑OH (CAS 220497‑85‑8) has a lower TPSA (~73 Ų, estimated) and only 4 hydrogen‑bond acceptors, because the furan oxygen is less accessible for H‑bonding than the saturated tetrahydrofuran oxygen. The higher TPSA of the target compound indicates stronger hydrogen‑bonding potential, which can be exploited for enhanced target engagement in peptide‑based probes.

Polar surface area Hydrogen bonding Peptide permeability

Conformational Restraint: Rotatable Bond Count and Ring Flexibility

The target compound has 7 rotatable bonds, whereas the tetrahydropyran analog (CAS 494210‑66‑1) possesses 8 rotatable bonds due to the larger ring [1]. The 3‑oxolanyl side chain is also more conformationally constrained than the 2‑oxolanyl isomer because the attachment point limits the degrees of freedom of the tetrahydrofuran ring. This reduced flexibility translates into a more rigid peptide backbone when incorporated, which can enhance binding affinity for conformationally sensitive targets [2].

Conformational restriction Rotatable bonds Peptide design

Commercial Purity Benchmarking Against Unprotected Analog

The Fmoc‑protected compound is supplied at ≥95% purity (AKSci) , whereas the closest commercially available unprotected analog, 3‑amino‑3‑(tetrahydrofuran‑3‑yl)propanoic acid (CAS 773126‑32‑2), is also listed at 95% purity (Fluorochem) . However, the unprotected form requires additional in‑house Fmoc protection and purification steps, introducing batch‑to‑batch variability and extending synthesis timelines by 1–2 days. The ready‑to‑use Fmoc building block eliminates this pre‑activation step and guarantees consistent purity in the final peptide product.

Purity Quality control Peptide synthesis reagent

Molecular Weight and Steric Bulk Differentiate from Six‑Membered Ring Analogs

With a molecular weight of 381.4 Da, the target compound is lighter than the oxane analog (395.45 Da) [1] and possesses a smaller steric footprint. In solid‑phase peptide synthesis, the rate of coupling is inversely correlated with the steric bulk of the incoming amino acid. The 3‑oxolanyl side chain occupies a volume approximately 14 Da and one methylene unit smaller than the oxane side chain, which can translate into faster and more complete coupling yields in sterically demanding sequences .

Steric effects Molecular weight Peptide coupling kinetics

Optimal Use Cases for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid Based on Quantitative Differentiation


Synthesis of Conformationally Constrained Peptide Inhibitors Requiring High Aqueous Solubility

When designing peptide inhibitors for intracellular targets, aqueous solubility is paramount. The target compound's XLogP3‑AA of 3.3 (0.3 units lower than the oxane analog) and elevated TPSA of 84.9 Ų make it the preferred choice for sequences where solubility‑driven aggregation must be avoided [1]. Its 3‑oxolanyl ring introduces a rigid kink without excessive hydrophobicity, maintaining solubility while enforcing bioactive conformations.

Difficult Peptide Sequences Where Coupling Efficiency is Critical

In sterically hindered sequences, the smaller molecular weight (381.4 Da vs. 395.45 Da for the oxane analog) and lower rotatable bond count (7 vs. 8) of the target compound promote faster and more complete coupling [2][3]. This makes it suitable for the synthesis of long peptides or peptide nucleic acids where cumulative coupling failures severely reduce overall yield.

Peptide Nucleic Acid (PNA) Monomer Development

Tetrahydrofuran‑containing amino acids have demonstrated enhanced DNA/RNA binding affinity and specificity when incorporated into pyrrolidinyl peptide nucleic acids [4]. The 3‑oxolanyl side chain of the target compound offers a novel scaffold for PNA monomer libraries, with the potential to fine‑tune hybridization properties beyond what is achievable with standard 2‑aminotetrahydrofuran derivatives.

Streamlined Procurement for High‑Throughput Peptide Synthesis Laboratories

Because the compound is supplied as a ready‑to‑use Fmoc building block at ≥95% purity, it eliminates the 1–2‑day in‑house protection step required for the free amino acid analog . This workflow advantage, combined with the compound's favorable physicochemical profile, makes it the economically rational choice for core facilities and CROs performing parallel peptide synthesis.

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.